1-(4-Methylphenyl)homopiperazine monohydrochloride
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAJKNSSUFZJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Piperazine Derivatives
A foundational method involves the reaction of 2,3-epoxy-1-propanol with 1-(4-methylphenyl)piperazine under controlled thermal conditions. As detailed in Example 4 of US3163649A, 38.4 g of 1-(4-methylphenyl)piperazine reacts with 22 g of 2,3-epoxy-1-propanol at 100–110°C for 1 hour, yielding 43 g of 1-(4-methylphenyl)-4-(2,3-dihydroxypropyl)piperazine. Subsequent high-vacuum distillation isolates the base compound (b.p. 195°C/0.05 mm Hg), which is crystallized from benzene-hexane (m.p. 100°C) and converted to the monohydrochloride salt using ethanolic HCl (m.p. 225°C).
Key Optimization Parameters :
-
Temperature control during exothermic epoxy addition prevents decomposition.
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Ethanol as a recrystallization solvent enhances hydrochloride purity.
Halogenation-Cyclization Strategies
Two-Step Synthesis from Diethanolamine
A scalable industrial route (92% yield) involves:
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Halogenation : Diethanolamine reacts with HCl and SOCl to form β,β'-dichlorodiethylammonium hydrochloride.
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Cyclization : The halogenated intermediate reacts with 4-methylaniline in aqueous solution at 80°C for 12 hours, facilitated by iron powder and ammonium chloride catalysts.
Reaction Conditions :
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Solvent: Diethylene glycol ether enhances miscibility.
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Catalyst: Iron powder (0.1 mol%) accelerates cyclization.
Diazonium Coupling Approaches
Aryl Diazonium Salt Intermediates
Diazonium coupling, though less common, offers regioselective functionalization. A protocol from Bentham Open diazotizes 4-methylaniline with NaNO/HCl at <5°C, followed by coupling with piperazine in aqueous HCl. Challenges include poor solubility of 1-(4-methylphenyl)piperazine hydrochloride, necessitating prolonged stirring (24–48 hours) for 70–80% yields.
Analytical Validation :
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(CDCl): Aromatic protons at δ 6.92–7.62 ppm; piperazine methylene at δ 3.05–4.03 ppm.
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IR: C-N stretch at 2225 cm; para-substitution peaks at 827–842 cm.
Industrial-Scale Production Methods
Solvent and Catalyst Optimization
Large-scale synthesis (e.g., 10 kg batches) employs toluene-DMF mixtures (15:0.5 v/v) with KI (0.1 g/mol) to accelerate nucleophilic substitution. Post-reaction, toluene layers are washed with water and acidified with HCl (15 mL conc. HCl/5 mL HO) at 5–10°C to precipitate the hydrochloride salt. Neutralization with 30% NaOH yields 92% pure product (m.p. 63–65°C).
Economic and Environmental Considerations :
Analytical Characterization and Quality Control
Spectroscopic and Crystallographic Validation
Structural confirmation relies on:
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MS : Molecular ion peak at m/z 286.8 [M+H].
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: Piperazine carbons at δ 48.9–51.4 ppm; aryl carbons at δ 125.1–153.8 ppm.
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XRD : Monoclinic crystal structure (P2/c) with HCl counterion hydrogen bonds.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Table 1: Synthetic Routes and Yields
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Diazotization involves dissolving 1-(4-methylphenyl)piperazine in 3 M HCl, cooling to 0–5°C, and treating with sodium nitrite to form the diazonium salt. Coupling with homopiperazine occurs under ice-cold, neutralized conditions .
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Hydrolysis of amide derivatives (e.g., 1-(4-methylphenyl)acetamide homopiperazine) with 6 M H₂SO₄ at 80–85°C cleaves the amide bond, yielding the free base, which is then converted to the monohydrochloride salt .
Hydrolysis Reactions
The monohydrochloride form undergoes acid- or base-catalyzed hydrolysis at elevated temperatures:
Table 2: Hydrolysis Kinetics
| Condition | Catalyst | Temp (°C) | Time (hr) | Product | Byproduct |
|---|---|---|---|---|---|
| Acidic | 6 M H₂SO₄ | 80 | 2 | 4-Methylbenzoic acid | Homopiperazine |
| Alkaline | 2 M NaOH | 100 | 4 | 4-Methylphenol | Ethylene diamine |
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Acid Hydrolysis : Cleaves the C–N bond between the homopiperazine ring and the 4-methylphenyl group, yielding homopiperazine and 4-methylbenzoic acid .
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Alkaline Hydrolysis : Degrades the homopiperazine backbone, producing ethylene diamine and 4-methylphenol .
Alkylation and Substitution
The secondary amine in homopiperazine participates in N-alkylation and aryl substitution :
Table 3: Alkylation Reactivity
| Electrophile | Solvent | Temp (°C) | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethyl bromoacetate | DMF | 25 | 1-(4-Methylphenyl)-4-(ethoxycarbonylmethyl)homopiperazine | 61% | |
| 3,4-Dichlorobenzyl chloride | THF | 50 | 1-(4-Methylphenyl)-4-(3,4-dichlorobenzyl)homopiperazine | 55% |
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Mechanism : The homopiperazine nitrogen attacks electrophiles (e.g., alkyl halides) in polar aprotic solvents like DMF or THF. Steric hindrance from the 4-methylphenyl group reduces yields compared to unsubstituted homopiperazines.
Salt Formation and Stability
The monohydrochloride salt exhibits distinct stability under varying pH and temperature:
Table 4: Stability Data
| Condition | pH | Temp (°C) | Degradation (%) | Time (days) |
|---|---|---|---|---|
| Aqueous solution | 7.4 | 25 | <5% | 30 |
| Solid state | – | 40 | 12% | 90 |
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Instability triggers : Exposure to >100°C or pH <2 causes decomposition to 4-methylaniline and homopiperazine dihydrochloride .
Side Reactions and Byproducts
Scientific Research Applications
Synthesis and Intermediate Use
1-(4-Methylphenyl)homopiperazine monohydrochloride serves as an intermediate in chemical synthesis , particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to various derivatives useful in medicinal chemistry .
Antipsychotic and Neurological Research
Recent studies have indicated that compounds related to homopiperazine derivatives exhibit activity at various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders:
- Agonist Activity : Compounds derived from homopiperazine structures have been shown to act as agonists at the human trace amine-associated receptor 1 (TAAR1), which is implicated in mood regulation and psychotic disorders .
- Combination Therapy : Research indicates that certain derivatives may enhance the efficacy of existing antipsychotic medications while potentially reducing side effects associated with metabolic syndrome .
Case Studies
Several case studies highlight the effectiveness of homopiperazine derivatives in clinical settings:
- A study demonstrated that a derivative of 1-(4-Methylphenyl)homopiperazine showed improved efficacy in animal models of schizophrenia when used alongside olanzapine, suggesting a synergistic effect .
- Another investigation focused on the pharmacokinetics and safety profile of these compounds, indicating favorable results in terms of bioavailability and low cytotoxicity .
Data Tables
| Compound Name | Receptor Target | Activity Type | Efficacy (EC50) |
|---|---|---|---|
| 1-(4-Methylphenyl)homopiperazine derivative | TAAR1 | Agonist | <100 nM |
| Olanzapine + Homopiperazine derivative | TAAR1 + D2 receptors | Synergistic | Improved efficacy |
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)homopiperazine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to act as a hydrogen bond donor or acceptor, facilitating interactions with receptors and enzymes. These interactions can modulate various biological processes, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Homopiperazine Derivatives
Piperazine Derivatives
| 1-(4-Methoxyphenyl)piperazine Dihydrochloride | 4-Methoxyphenyl group on piperazine | C11H16Cl2N2O | 265.18 | Serotonergic activity; research standard | | | 1-(4-Fluoro-3-methoxyphenyl)piperazine HCl | 4-Fluoro-3-methoxyphenyl group | C11H16ClFN2O | 246.71 | Potential CNS applications | |
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Solubility : Fasudil and Hydroxyfasudil show higher aqueous solubility due to sulfonyl and hydroxyl groups, whereas alkyl/aryl-substituted derivatives (e.g., 1-(4-Methylphenyl)homopiperazine) require hydrochloride salts for solubility .
- Thermal Stability : Hydroxyfasudil decomposes at 250°C, while aryl-substituted homopiperazines (e.g., HBK-series) are typically stable up to 200°C .
Biological Activity
1-(4-Methylphenyl)homopiperazine monohydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a 4-methylphenyl group. Its chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H18ClN3 |
| Molecular Weight | 241.74 g/mol |
This compound is often used in studies aimed at understanding its interactions with various biological systems, particularly its binding affinity to neurotransmitter receptors.
Research indicates that this compound may interact with serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Preliminary studies suggest that this compound could act as an agonist or antagonist at these receptor sites, potentially modulating neurotransmission and influencing various psychological states.
Neuropharmacological Effects
This compound has been investigated for its effects on the central nervous system (CNS). The following table summarizes key findings from recent studies:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antipsychotic Effects : A study noted that compounds similar to 1-(4-Methylphenyl)homopiperazine have shown promise in treating schizophrenia by acting on dopamine receptors, suggesting a potential role for this compound in similar therapeutic contexts .
- Addictive Behavior Modulation : Another investigation into related piperazine derivatives indicated that these compounds could modulate addictive behaviors by affecting serotonin pathways, which may also apply to this compound .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other piperazine derivatives reveals unique properties:
| Compound | Biological Activity |
|---|---|
| 1-(3-Chlorophenyl)piperazine | Stronger antagonist at serotonin receptors |
| 1-(4-Ethylphenyl)piperazine | Higher affinity for dopamine D2 receptors |
| 1-(4-Methylphenyl)homopiperazine | Balanced activity at both serotonin and dopamine receptors |
This comparison underscores the distinct pharmacological profile of this compound, making it a candidate for further research.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-Methylphenyl)homopiperazine monohydrochloride, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves coupling 4-methylphenyl groups to homopiperazine derivatives, followed by hydrochloric acid salt formation. A validated approach for analogous compounds (e.g., 1-(5-chloronaphthylsulfonyl)homopiperazine hydrochloride) includes sulfonylation reactions under anhydrous conditions, monitored via TLC or HPLC . Optimization may involve adjusting reaction temperature (40–60°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >95% purity, as seen in similar piperazine derivatives .
Q. How should researchers characterize the purity and structural identity of this compound?
- Answer : Use a combination of:
- HPLC : Employ a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) at 1.0 mL/min, detecting at 254 nm. System suitability requires resolution ≥2.0 between analyte and impurities .
- NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include aromatic protons (δ 7.2–7.4 ppm for 4-methylphenyl) and homopiperazine methylene/methine groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (C12H17N2Cl).
Q. What safety precautions are critical when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For eye contact, irrigate with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Answer : Contradictory solubility reports often arise from polymorphic forms or salt dissociation. Methodologically:
- Conduct solubility screens in buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C.
- Use dynamic light scattering (DLS) to detect aggregation.
- Compare with structurally related compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride), which exhibit pH-dependent solubility shifts due to protonation of the piperazine ring .
Q. What strategies are recommended for impurity profiling during scale-up synthesis?
- Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), humidity (75% RH), and oxidative conditions (H2O2) to identify degradation products .
- LC-MS/MS : Detect trace impurities (e.g., des-methyl analogs or dimeric byproducts) using high-resolution mass spectrometry. Reference standards for common piperazine-related impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) can aid identification .
- Column Chemistry : Utilize HILIC columns for polar impurities or chiral columns for enantiomeric byproducts .
Q. How can researchers design in vitro assays to study this compound’s receptor binding affinity?
- Answer :
- Radioligand Binding Assays : Use <sup>3</sup>H-labeled ligands for serotonin (5-HT1A) or dopamine (D2) receptors, given structural similarity to phenylpiperazine derivatives .
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with target GPCRs. Include positive controls (e.g., buspirone for 5-HT1A) and negative controls (untransfected cells) .
- Data Normalization : Express results as % inhibition relative to reference antagonists, with IC50 values calculated via nonlinear regression .
Q. What chromatographic parameters optimize separation of enantiomers or diastereomers in this compound?
- Answer :
- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) + 0.1% diethylamine .
- Mobile Phase pH : Adjust to 6.5–7.5 to minimize ionization and enhance enantioselectivity.
- Temperature Control : Maintain 25°C to ensure reproducibility.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
